1-(3-Chlorophenyl)-3-{7-[(2-fluorophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}urea
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Overview
Description
1-(3-chlorophenyl)-3-[7-(2-fluorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]urea is a complex organic compound that features a unique combination of chlorophenyl, fluorobenzoyl, and benzodioxin moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chlorophenyl)-3-[7-(2-fluorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]urea typically involves multiple steps:
Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized through a cyclization reaction involving appropriate dihydroxybenzene and dihalobenzene precursors under acidic or basic conditions.
Introduction of the Fluorobenzoyl Group: The fluorobenzoyl group can be introduced via Friedel-Crafts acylation using fluorobenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Formation of the Urea Linkage: The final step involves the reaction of the intermediate with an isocyanate derivative to form the urea linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(3-chlorophenyl)-3-[7-(2-fluorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl and fluorobenzoyl groups can undergo nucleophilic substitution reactions with appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1-(3-chlorophenyl)-3-[7-(2-fluorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]urea has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.
Materials Science: Use in the development of novel polymers or materials with unique electronic or optical properties.
Biological Studies: Investigation of its effects on cellular processes and pathways.
Mechanism of Action
The mechanism of action of 1-(3-chlorophenyl)-3-[7-(2-fluorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-chlorophenyl)-3-[7-(2-chlorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]urea
- 1-(3-chlorophenyl)-3-[7-(2-bromobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]urea
- 1-(3-chlorophenyl)-3-[7-(2-methylbenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]urea
Uniqueness
1-(3-chlorophenyl)-3-[7-(2-fluorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]urea is unique due to the presence of the fluorobenzoyl group, which imparts distinct electronic and steric properties. This can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable candidate for further research and development.
Properties
Molecular Formula |
C22H16ClFN2O4 |
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Molecular Weight |
426.8 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-3-[7-(2-fluorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]urea |
InChI |
InChI=1S/C22H16ClFN2O4/c23-13-4-3-5-14(10-13)25-22(28)26-18-12-20-19(29-8-9-30-20)11-16(18)21(27)15-6-1-2-7-17(15)24/h1-7,10-12H,8-9H2,(H2,25,26,28) |
InChI Key |
LKIQAOAVBKZVHD-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=C(C(=C2)NC(=O)NC3=CC(=CC=C3)Cl)C(=O)C4=CC=CC=C4F |
Origin of Product |
United States |
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